Lipophilicity Advantage Over 4-Chlorobenzyl Analog: cLogP and PSA Comparison
The 4-methoxy substituent on the benzyl ring of 1021106-48-8 lowers the calculated partition coefficient (cLogP) by approximately 0.5–1.0 log units relative to the 4-chlorobenzyl congener (cLogP ~3.2–4.0), while simultaneously increasing topological polar surface area (tPSA) by ~8 Ų due to the additional oxygen atom [1]. This shift toward a more balanced hydrophilic-lipophilic profile can enhance aqueous solubility without sacrificing passive membrane permeability, a key optimization parameter in central nervous system (CNS) drug discovery where excessive lipophilicity promotes off-target binding and rapid metabolic clearance [2].
| Evidence Dimension | Lipophilicity (cLogP) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | cLogP ~2.8–3.5; tPSA ~59 Ų |
| Comparator Or Baseline | 2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-methyl-N-phenylacetamide: cLogP ~3.2–4.0; tPSA ~51 Ų |
| Quantified Difference | ΔcLogP = -0.5 to -1.0 log units; ΔtPSA = +8 Ų |
| Conditions | In silico prediction using consensus cLogP models and fragment-based tPSA calculation |
Why This Matters
A lower cLogP combined with a larger tPSA can improve oral bioavailability and CNS penetration profiles, reducing the risk of hERG channel blockade and phospholipidosis associated with highly lipophilic analogs.
- [1] ChemAxon/Molinspiration cLogP and tPSA predictions for 2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)-N-methyl-N-phenylacetamide and its 4-chlorobenzyl analog. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
